molecular formula C19H20FNO B1327262 2-Fluoro-2'-piperidinomethyl benzophenone CAS No. 898773-48-3

2-Fluoro-2'-piperidinomethyl benzophenone

Cat. No. B1327262
M. Wt: 297.4 g/mol
InChI Key: GJHOPKXMBBUCBL-UHFFFAOYSA-N
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Description

2-Fluoro-2’-piperidinomethyl benzophenone is a chemical compound with the linear formula C19H20FNO . It’s used in various chemical applications .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2’-piperidinomethyl benzophenone is represented by the linear formula C19H20FNO . For a more detailed analysis, a specialized tool or software that can visualize molecular structures would be needed.

Scientific Research Applications

PET Ligand Synthesis

2-Fluoronorapomorphine, a precursor for PET labelling, was synthesized from codeine and used for the synthesis of 2-fluoro-N-[11C]propylnorapomorphine. This compound is significant for PET investigations as a dopamine D2 agonist ligand (Søndergaard et al., 2005).

Antiproliferative Activity in Cancer Research

Benzophenone derivatives with a pyridine nucleus were synthesized and demonstrated significant antiproliferative activity against DLA cells. This study highlights the potential of these compounds in cancer treatment and their role in activating caspase-activated DNase for DNA fragmentation (Al‐Ghorbani et al., 2016).

Polymer Chemistry for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives were synthesized for use in proton exchange membranes. These polymers demonstrated significant organosolubility and thermal stability, essential properties for their application in fuel cells (Ghassemi & Mcgrath, 2004).

Novel Anti-Inflammatory Compounds

A new class of compounds combining benzophenone and piperidine nucleus was synthesized. These compounds showed potential as anti-inflammatory agents, with some showing more potent activity than standard drugs (Vinaya et al., 2009).

Alzheimer's Disease Therapy Research

Benzophenone derivatives were investigated for their potential in treating Alzheimer’s disease. These compounds showed affinity to histamine H3 receptors and inhibitory activity toward BuChE, demonstrating their potential as multitarget-directed ligands for Alzheimer's therapy (Godyń et al., 2022).

Comparative Imaging in Medical Research

A benzophenone-based labeling compound was synthesized for comparative imaging studies using PET and SPECT. This compound facilitates the creation of radioisotopmers, contributing to the understanding of biological properties in imaging studies (Li et al., 2003).

Tumor Growth Inhibition and Angiogenesis

Synthetic benzophenone analogs showed significant anti-proliferative effects against various cancer cell lines. These compounds inhibit tumor growth by affecting neovessel formation and inducing apoptosis (Mohammed & Khanum, 2018).

properties

IUPAC Name

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOPKXMBBUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643603
Record name (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2'-piperidinomethyl benzophenone

CAS RN

898773-48-3
Record name (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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